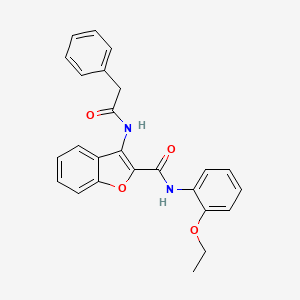
N-(2-ethoxyphenyl)-3-(2-phenylacetamido)-1-benzofuran-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-ethoxyphenyl)-3-(2-phenylacetamido)-1-benzofuran-2-carboxamide, or simply NEP-PFB, is a synthetic compound with a wide range of potential applications in scientific research. This compound has been studied for its ability to modulate physiological and biochemical processes, and has been found to have a number of advantages and limitations for lab experiments.
科学的研究の応用
NEP-PFB has a number of potential applications in scientific research. It has been studied for its ability to modulate the activity of enzymes involved in energy metabolism, and has been found to have the potential to be used as an inhibitor of the enzyme acetyl-CoA carboxylase. NEP-PFB has also been studied for its ability to modulate the activity of protein kinases, and has been found to be a potent inhibitor of the enzyme protein kinase C. Additionally, NEP-PFB has been studied for its ability to modulate the activity of G-protein coupled receptors, and has been found to be a potent agonist of the G-protein coupled receptor GPR55.
作用機序
NEP-PFB is thought to modulate the activity of enzymes, protein kinases, and G-protein coupled receptors by binding to the active sites of these proteins. This binding is thought to cause a conformational change in the proteins, which results in the modulation of their activity.
Biochemical and Physiological Effects
NEP-PFB has been found to have a number of biochemical and physiological effects. It has been found to modulate the activity of enzymes involved in energy metabolism, protein kinases, and G-protein coupled receptors. Additionally, NEP-PFB has been found to have the potential to modulate the activity of other proteins, including ion channels and transporters. Furthermore, NEP-PFB has been found to have the potential to modulate the expression of genes involved in cellular processes, such as cell proliferation and apoptosis.
実験室実験の利点と制限
NEP-PFB has a number of advantages and limitations for lab experiments. One advantage of NEP-PFB is its high efficiency of synthesis, with a yield of up to 97%. Additionally, NEP-PFB has been found to be highly stable in aqueous solutions, making it suitable for use in a variety of lab experiments. On the other hand, NEP-PFB has been found to be relatively expensive to synthesize, making it difficult to use in large-scale experiments. Additionally, NEP-PFB has been found to have a relatively low solubility in aqueous solutions, making it difficult to use in certain types of experiments.
将来の方向性
NEP-PFB has a number of potential future directions. One potential future direction is to further study the biochemical and physiological effects of NEP-PFB. Additionally, further research could be done to determine the potential of NEP-PFB to modulate the activity of other proteins, such as ion channels and transporters. Furthermore, further research could be done to determine the potential of NEP-PFB to modulate the expression of genes involved in cellular processes, such as cell proliferation and apoptosis. Additionally, further research could be done to determine the potential of NEP-PFB to be used as a therapeutic agent. Finally, further research could be done to determine the potential of NEP-PFB to be used in drug development.
合成法
NEP-PFB can be synthesized via a two-step process. The first step involves the reaction of 2-ethoxyphenylboronic acid and 4-chloro-2-phenylacetamide in the presence of a palladium catalyst, followed by the reaction of the resulting intermediate with 2-bromobenzofuran in the presence of a ruthenium catalyst. This synthesis method has been found to be highly efficient, with a yield of up to 97%.
特性
IUPAC Name |
N-(2-ethoxyphenyl)-3-[(2-phenylacetyl)amino]-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O4/c1-2-30-21-15-9-7-13-19(21)26-25(29)24-23(18-12-6-8-14-20(18)31-24)27-22(28)16-17-10-4-3-5-11-17/h3-15H,2,16H2,1H3,(H,26,29)(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYFMQMNCBXQRKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-ethoxyphenyl)-3-(2-phenylacetamido)benzofuran-2-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 5-{[3-(4-bromophenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]methyl}furan-2-carboxylate](/img/structure/B6490272.png)
![N-(2-fluorophenyl)-2-{4-oxo-1-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide](/img/structure/B6490275.png)
![N-(2-methoxy-5-methylphenyl)-2-{4-oxo-1-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide](/img/structure/B6490283.png)
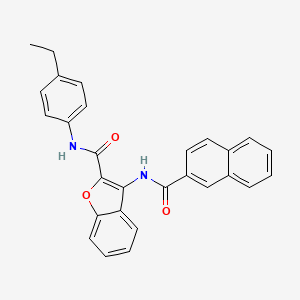

![3-{[1,1'-biphenyl]-4-amido}-N-(3-chlorophenyl)-1-benzofuran-2-carboxamide](/img/structure/B6490306.png)
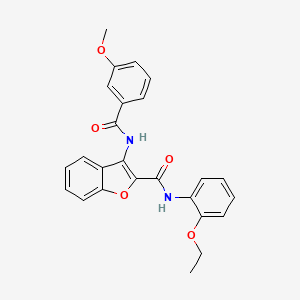
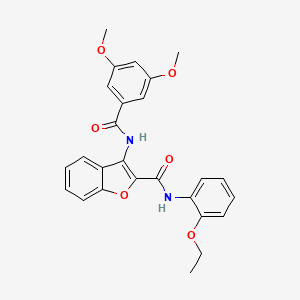
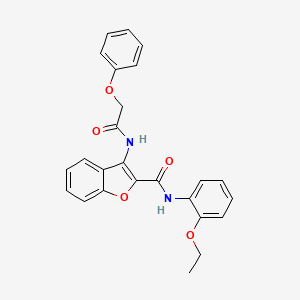
![N-(2-ethoxyphenyl)-3-[2-(3-methylphenoxy)acetamido]-1-benzofuran-2-carboxamide](/img/structure/B6490336.png)


![3-(4-fluorobenzamido)-N-[4-(trifluoromethoxy)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B6490361.png)
![3-(4-nitrobenzamido)-N-[4-(trifluoromethoxy)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B6490365.png)